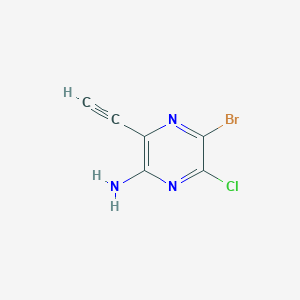
5-Bromo-6-chloro-3-ethynylpyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-chloro-3-ethynylpyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with bromine, chlorine, and ethynyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-3-ethynylpyrazin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the halogenation of pyrazine derivatives followed by ethynylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of this compound with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-chloro-3-ethynylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium catalysts and copper co-catalysts are often used in coupling reactions involving the ethynyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.
Aplicaciones Científicas De Investigación
5-Bromo-6-chloro-3-ethynylpyrazin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: Researchers can use this compound to study the interactions of pyrazine derivatives with biological targets, providing insights into their potential as drug candidates.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-chloro-3-ethynylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-6-chloro-3-ethynylpyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
5-Bromo-6-chloro-3-ethynylpyrimidine: Contains a pyrimidine ring, offering different electronic properties.
5-Bromo-6-chloro-3-ethynylbenzene: Features a benzene ring, providing a different aromatic system.
Uniqueness
5-Bromo-6-chloro-3-ethynylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C6H3BrClN3 |
|---|---|
Peso molecular |
232.46 g/mol |
Nombre IUPAC |
5-bromo-6-chloro-3-ethynylpyrazin-2-amine |
InChI |
InChI=1S/C6H3BrClN3/c1-2-3-6(9)11-5(8)4(7)10-3/h1H,(H2,9,11) |
Clave InChI |
KXCNRBSNQGSNSS-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(N=C(C(=N1)Br)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)
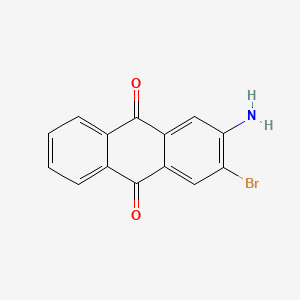
![2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B13138626.png)

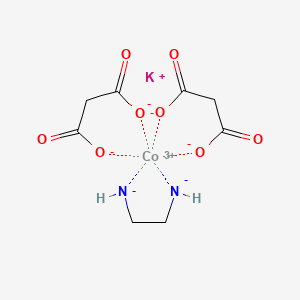
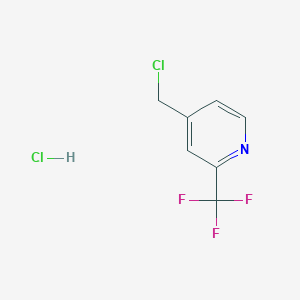

![zinc;[(1S)-5-amino-1-carboxypentyl]azanide](/img/structure/B13138653.png)

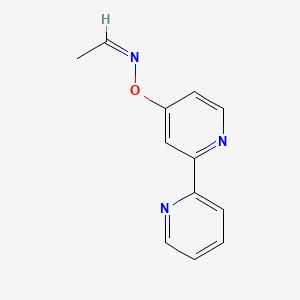
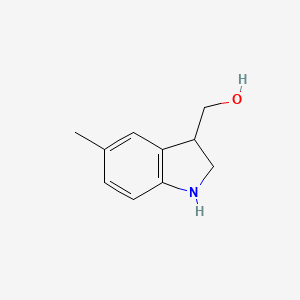
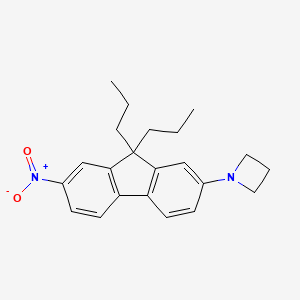

![(NE)-N-(dimethylaminomethylidene)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide](/img/structure/B13138682.png)
